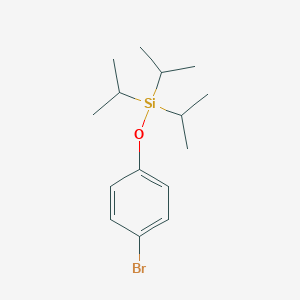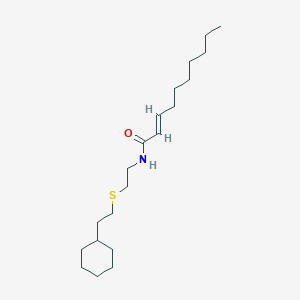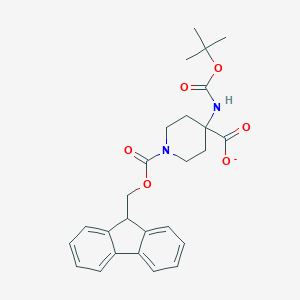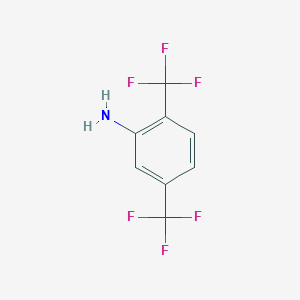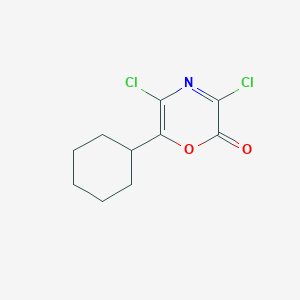
3,5-Dichloro-6-cyclohexyl-1,4-oxazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dichloro-6-cyclohexyl-1,4-oxazin-2-one is a chemical compound with the molecular formula C10H11Cl2NO2 It is known for its unique structure, which includes a cyclohexyl group and two chlorine atoms attached to an oxazinone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-6-cyclohexyl-1,4-oxazin-2-one typically involves the reaction of cyclohexylamine with a suitable chlorinated precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the oxazinone ring. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Typically, the industrial synthesis follows similar principles as the laboratory-scale synthesis but is optimized for scalability and safety.
化学反应分析
Types of Reactions
3,5-Dichloro-6-cyclohexyl-1,4-oxazin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The oxazinone ring can be hydrolyzed to form corresponding amides and acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide, facilitate hydrolysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
科学研究应用
3,5-Dichloro-6-cyclohexyl-1,4-oxazin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of 3,5-Dichloro-6-cyclohexyl-1,4-oxazin-2-one involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research, with studies focusing on its potential therapeutic applications.
相似化合物的比较
Similar Compounds
3,5-Dichloro-2H-1,4-oxazin-2-one: Lacks the cyclohexyl group, leading to different reactivity and applications.
6-Cyclohexyl-2H-1,4-oxazin-2-one: Does not have chlorine atoms, affecting its chemical properties and uses.
3,5-Dichloro-6-methyl-2H-1,4-oxazin-2-one: Contains a methyl group instead of a cyclohexyl group, resulting in different physical and chemical characteristics.
Uniqueness
3,5-Dichloro-6-cyclohexyl-1,4-oxazin-2-one is unique due to the presence of both chlorine atoms and a cyclohexyl group, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
属性
CAS 编号 |
125849-99-2 |
|---|---|
分子式 |
C10H11Cl2NO2 |
分子量 |
248.1 g/mol |
IUPAC 名称 |
3,5-dichloro-6-cyclohexyl-1,4-oxazin-2-one |
InChI |
InChI=1S/C10H11Cl2NO2/c11-8-7(6-4-2-1-3-5-6)15-10(14)9(12)13-8/h6H,1-5H2 |
InChI 键 |
MZNMYIBTDRKGFC-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2=C(N=C(C(=O)O2)Cl)Cl |
规范 SMILES |
C1CCC(CC1)C2=C(N=C(C(=O)O2)Cl)Cl |
同义词 |
2H-1,4-Oxazin-2-one, 3,5-dichloro-6-cyclohexyl- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


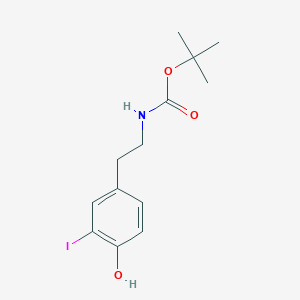
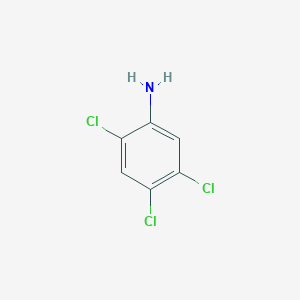
![1-[(1-Methylpiperidin-2-yl)methyl]-1H-indole](/img/structure/B140170.png)
![7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine](/img/structure/B140172.png)
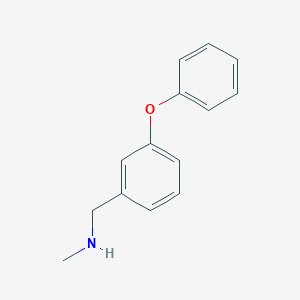
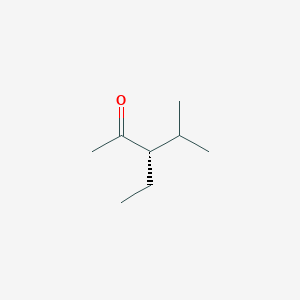
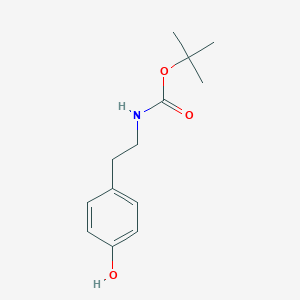
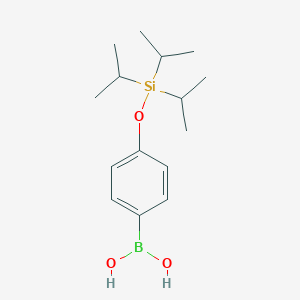
![3-(3-Bromobenzyl)-1-Tert-Butyl-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B140186.png)
